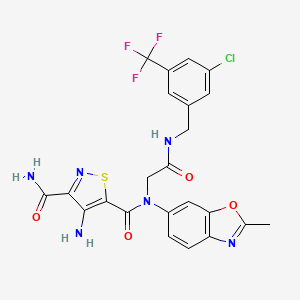
DNA gyrase B-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA gyrase B-IN-1 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit the DNA gyrase B subunit, thereby preventing bacterial DNA replication and transcription .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DNA gyrase B-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. The process is scaled up in reactors, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
DNA gyrase B-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are often tested for their biological activity and potential as antibacterial agents .
Aplicaciones Científicas De Investigación
DNA gyrase B-IN-1 has a wide range of scientific research applications:
Mecanismo De Acción
DNA gyrase B-IN-1 exerts its effects by binding to the DNA gyrase B subunit, thereby inhibiting its ATPase activity. This prevents the enzyme from introducing negative supercoils into DNA, which is essential for DNA replication and transcription. The inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately resulting in bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Novobiocin: Another DNA gyrase inhibitor that targets the B subunit but has different chemical properties and side effects.
Ciprofloxacin: A well-known fluoroquinolone antibiotic that targets the A subunit of DNA gyrase.
Coumermycin A1: Similar to novobiocin, it inhibits the DNA gyrase B subunit but has a different mechanism of action.
Uniqueness
DNA gyrase B-IN-1 is unique due to its high specificity for the DNA gyrase B subunit and its potent inhibitory activity. Unlike other inhibitors, it has shown effectiveness against a broad range of bacterial strains, including those resistant to other antibiotics .
Propiedades
Fórmula molecular |
C23H18ClF3N6O4S |
|---|---|
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
4-amino-5-N-[2-[[3-chloro-5-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]-5-N-(2-methyl-1,3-benzoxazol-6-yl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C23H18ClF3N6O4S/c1-10-31-15-3-2-14(7-16(15)37-10)33(22(36)20-18(28)19(21(29)35)32-38-20)9-17(34)30-8-11-4-12(23(25,26)27)6-13(24)5-11/h2-7H,8-9,28H2,1H3,(H2,29,35)(H,30,34) |
Clave InChI |
PIJUWXNUSZHECD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C=C(C=C2)N(CC(=O)NCC3=CC(=CC(=C3)Cl)C(F)(F)F)C(=O)C4=C(C(=NS4)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


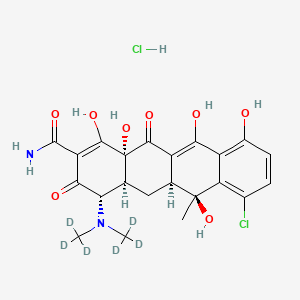
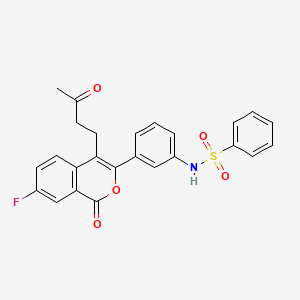
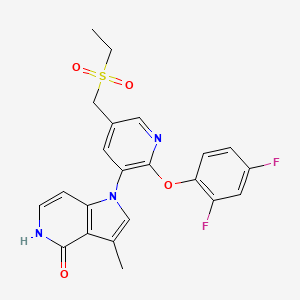
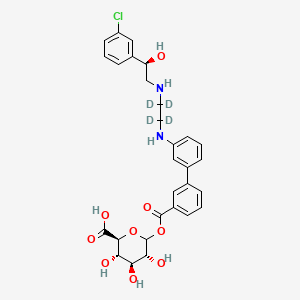

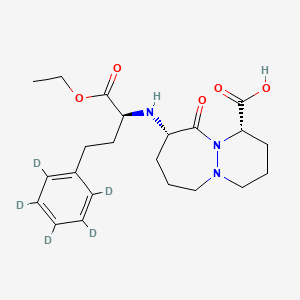
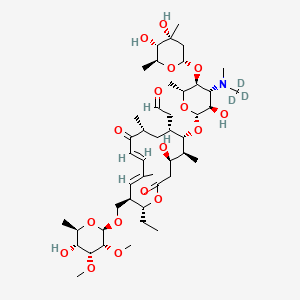
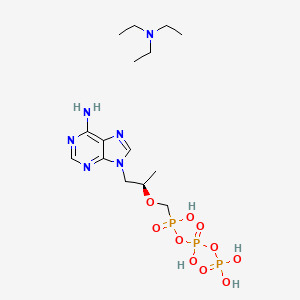
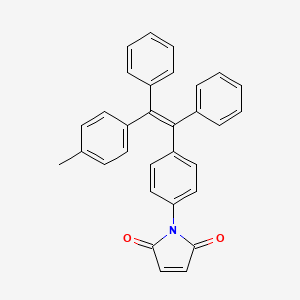

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
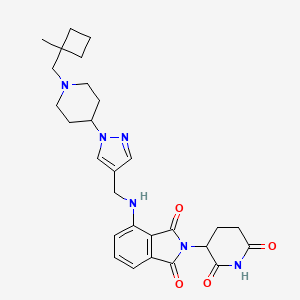
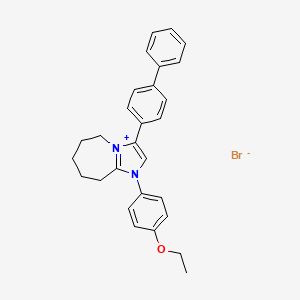
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
